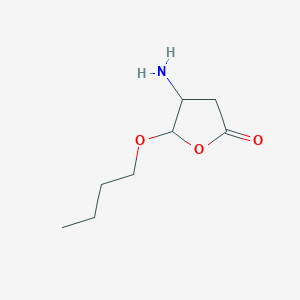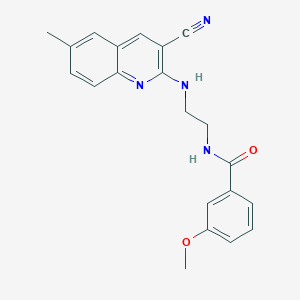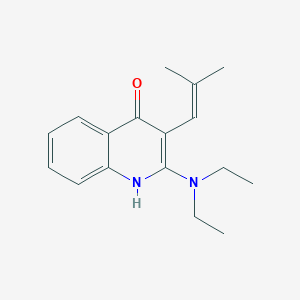
4-Amino-5-butoxydihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-butoxydihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, containing both single and double bonds. The presence of an amino group and a butoxy group in the structure suggests potential reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-butoxydihydrofuran-2(3H)-one can be approached through various synthetic routes. One possible method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, starting from a butoxy-substituted furan derivative, an amino group can be introduced through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-butoxydihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a precursor for biologically active compounds or as a probe in biochemical studies.
Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-5-butoxydihydrofuran-2(3H)-one depends on its specific interactions with molecular targets. The amino group may participate in hydrogen bonding or electrostatic interactions, while the butoxy group can influence the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-methoxydihydrofuran-2(3H)-one: Similar structure with a methoxy group instead of a butoxy group.
4-Amino-5-ethoxydihydrofuran-2(3H)-one: Similar structure with an ethoxy group instead of a butoxy group.
4-Amino-5-propoxydihydrofuran-2(3H)-one: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
4-Amino-5-butoxydihydrofuran-2(3H)-one is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness can be leveraged in specific applications where the butoxy group provides a distinct advantage.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
4-amino-5-butoxyoxolan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-11-8-6(9)5-7(10)12-8/h6,8H,2-5,9H2,1H3 |
Clé InChI |
WJHRJOTUERYXGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1C(CC(=O)O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)

![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
![7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)








![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
